molecular formula C19H21NO B1200157 Cidoxepin CAS No. 3607-18-9

Cidoxepin

Cat. No. B1200157
CAS RN: 3607-18-9
M. Wt: 279.4 g/mol
InChI Key: ODQWQRRAPPTVAG-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cidoxepin is a psychotropic agent bearing similarities to doxepin, showing potential anti-anxiety and antidepressant properties. Its precise mechanism of action remains largely unexplored, but it is believed to function in a manner akin to doxepin. It is theorized that Cidoxepin may inhibit the reuptake of serotonin and noradrenaline at the synaptic cleft, thus amplifying their activity and contributing to its anti-anxiety and antidepressant effects (Definitions, 2020).

Safety And Hazards

  • Clinical Trials : Currently, cidoxepin is being investigated by Elorac, Inc. as an antihistamine for the treatment of chronic urticaria (hives) . It is in Phase II clinical trials for this indication .

properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWQRRAPPTVAG-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318253
Record name (Z)-Doxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

154-157 ºC at 0.03 mmHg, 154-157 °C @ 0.03 MM HG
Record name Doxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/, In water, 31.57 mg/l at 25 °C.
Record name Doxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Doxepin exact mechanism of action is not very clear. However, doxepin is known to be a selective histamine H1 receptor blocker. This effect on histamine receptors indicates effectiveness in skin conditions. Breaking its function according to the different effect, doxepin's antidepressive action is primarily associated with the inhibition of the central nervous system biogenic amine reuptake; more specifically, norepinephrine and serotonin at synaptic nerve terminals. This effect increases the level of monoamines in the synaptic site which in order increases the activity at the post-synaptic neuron receptor sites. It has been suggested that doxepin also desensitizes both serotonin 1A receptors and beta-adrenergic receptors. It is known that the lack of dopamine transporters in the frontal cortex and the transmission of dopamine in this region is largely inactivated by the effect of norepinephrine reuptake. Hence, doxepin action on the frontal cortex is suggested to increase dopamine neurotransmission in this area., ACTION OF TRICYCLIC ANTIDEPRESSANTS ON CATECHOLAMINES & INDOLEAMINES IN BRAIN...BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/
Record name Doxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cidoxepin

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

CAS RN

3607-18-9, 1668-19-5
Record name (Z)-Doxepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3607-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cidoxepin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003607189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cidoxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (Z)-Doxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIDOXEPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F96TTB8728
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

185-191 ºC, Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/, Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/, Melting point 192 to 193 °C /trans-HYDROCHLORIDE/, Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/
Record name Doxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOXEPIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

5.4 g (0.02 mol) of the 11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, prepared according to (c) above, in 20 mL tetrahydrofuran and 5.5 g (0.12 mol) dimethylamine in 20 mL ethanol is heated together for 3 hours using a glass autoclave and a temperature of 95-100° C. (boiling water bath). Water and 6 N hydrochloric acid are added to the contents of the autoclave and the mixture is extracted with ether. The separated, aqueous-acid components are then made alkaline with dilute caustic soda solution, and the oil thereby separated is taken up in ether. The ether residue, after distillation in a high vacuum, produces 4.1 g (73.5% of theory) of 11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, having a B.P.0.1 147-150° C. The melting point of the hydrochloride is 182-184° C. (recrystallized from isopropanol).
Name
11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Doxepin hydrochloride (10 g., 0.032 mol) was dissolved in 50 ml. H2O. Sodium bicarbonate (3.2 g., 0.038 mol) suspended in 25 ml. of H2O was added with stirring, and the mixture stirred for 20 minutes and then extracted 3×50 ml. ether. The ether extracts were combined, dried (Na2SO4) and evaporated in vacuo to yield doxepin as an oil (8.33 g.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cidoxepin
Reactant of Route 2
Reactant of Route 2
Cidoxepin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cidoxepin
Reactant of Route 4
Reactant of Route 4
Cidoxepin
Reactant of Route 5
Cidoxepin
Reactant of Route 6
Reactant of Route 6
Cidoxepin

Citations

For This Compound
14
Citations
N Milani, NH Qiu, B Molitor, J Badée, G Cruciani… - Drug Metabolism and …, 2020 - ASPET
… We confirmed that cidoxepin (the pure cis regioisomer of doxepin), dothiepin, and … substrates azatadine, cyproheptadine, and cidoxepin. Although dothiepin and cyclobenzaprine …
Number of citations: 6 dmd.aspetjournals.org
J Hong, JT Golab, JA Kaduk, AM Gindhart… - Powder …, 2021 - cambridge.org
… (Z)-doxepin corresponds to cidoxepin. The IUPAC name of doxepin hydrochloride is (3E)-3-(6H-benzo[c] [1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine hydrochloride. The …
Number of citations: 7 www.cambridge.org
DM Gallant, MP Bishop… - The Journal of …, 1969 - Wiley Online Library
… and hippoeampus.s After an evaluation of eidoxepin in chronic schizophrenic patients, Simpson and Salim" attributed potential antianxiety and antidepressant effects to cidoxepin, …
Number of citations: 31 accp1.onlinelibrary.wiley.com
IM Vlad, DC Nuta, C Chirita, MT Caproiu, C Draghici… - Molecules, 2020 - mdpi.com
In a drug-repurposing-driven approach for speeding up the development of novel antimicrobial agents, this paper presents for the first time in the scientific literature the synthesis, …
Number of citations: 17 www.mdpi.com
J Gal - Pharmaceutical Medicine, 2020 - Springer
Background The stereochemical aspects of drugs are generally recognized as fundamentally important influencers of drug action and disposition. Nevertheless, the nonproprietary …
Number of citations: 4 link.springer.com
H Okazawa, M Leyton, C Benkelfat - researchgate.net
Objectives: To assess the suitability of analyzing functional images of brain serotonin (5-HT) synthesis with statistical parametric mapping (SPM), and to investigate further possible sex-…
Number of citations: 0 www.researchgate.net
K Yanai, T Watanabe, H Yokoyama… - Journal of …, 1992 - Wiley Online Library
We have studied the characteristics of carbon‐11 labeled pyrilamine as a radioligand for investigating histamine H 1 receptors in human brain with positron emission tomography (PET). …
Number of citations: 70 onlinelibrary.wiley.com
E Usdin, DH Efron - 1969 - books.google.com
In preparing this addenda and errata, the attempt has been made both to bring the data up to date (June 1, 1968) and to correct any errors in the original text. To accomplish this …
Number of citations: 0 books.google.com
E Usdin - 1969 - books.google.com
In preparing this addenda and errata, the attempt has been made both to bring the data up to date (June 1, 1968) and to correct any errors in the original text. To accomplish this …
Number of citations: 1 books.google.com
A Discmelt, A Maintena, A MyCite, ACT Zopiclone… - cambridge.org
Aclonium (gabapentin), 331 ACT Zopiclone (zopiclone), 879 Acuilix (moclobemide), 515 Adapin (doxepin), 255 Adasuve (loxapine), 443 Adderrall (d, l-amphetamine), 45 Adderrall XR (…
Number of citations: 0 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.